molecular formula C9H5NO B6150528 1-ethynyl-3-isocyanatobenzene CAS No. 1341368-59-9

1-ethynyl-3-isocyanatobenzene

Cat. No. B6150528
CAS RN: 1341368-59-9
M. Wt: 143.1
InChI Key:
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Description

1-Ethynyl-3-isocyanatobenzene (1-Et-3-IBC) is a highly reactive organic compound that is used in a variety of synthetic processes. It is a versatile reagent that can be used to synthesize a wide range of compounds, including pharmaceuticals and other specialty chemicals. 1-Et-3-IBC is also used in the development of new materials and processes, and has been studied for its potential applications in biochemistry, physiology, and other areas of biomedical research.

Scientific Research Applications

1-ethynyl-3-isocyanatobenzene has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, specialty chemicals, and new materials. It has also been studied for its potential applications in biochemistry, physiology, and other areas of biomedical research. In particular, 1-ethynyl-3-isocyanatobenzene has been used in the synthesis of a variety of biologically active compounds, such as inhibitors of enzymes and receptors, and has been studied for its potential applications in drug design and development.

Mechanism of Action

1-ethynyl-3-isocyanatobenzene is an extremely reactive compound and can undergo a variety of reactions, depending on the conditions and reagents used. In general, 1-ethynyl-3-isocyanatobenzene reacts with alkyl halides to form ethers, with alkyl metals to form methylated products, and with Grignard reagents to form alkylmagnesium halides. In addition, 1-ethynyl-3-isocyanatobenzene can also react with amines to form imines, and with carboxylic acids to form esters.
Biochemical and Physiological Effects
1-ethynyl-3-isocyanatobenzene is a highly reactive compound and can be toxic if inhaled, ingested, or absorbed through the skin. In addition, it has been shown to be an irritant to the eyes, skin, and mucous membranes, and can cause allergic reactions in some individuals. It is important to note, however, that 1-ethynyl-3-isocyanatobenzene has not been studied extensively for its potential biochemical and physiological effects, and further research is needed to determine its potential toxicity and other effects.

Advantages and Limitations for Lab Experiments

1-ethynyl-3-isocyanatobenzene is a versatile reagent that can be used to synthesize a wide range of compounds, including pharmaceuticals and other specialty chemicals. Its high reactivity makes it an ideal reagent for a variety of synthetic processes. However, it is also important to note that 1-ethynyl-3-isocyanatobenzene is a highly reactive compound and can be toxic if inhaled, ingested, or absorbed through the skin. Therefore, it is important to use appropriate safety measures when working with this compound in the laboratory.

Future Directions

1-ethynyl-3-isocyanatobenzene has a wide range of potential applications in synthetic chemistry, biochemistry, physiology, and other areas of biomedical research. Future research should focus on further exploring its potential applications, as well as its biochemical and physiological effects. In particular, further research should focus on its potential use in drug design and development, as well as its potential toxicity and other effects. Additionally, further research should focus on developing new synthetic methods for the synthesis of 1-ethynyl-3-isocyanatobenzene and other related compounds.

Synthesis Methods

1-ethynyl-3-isocyanatobenzene can be synthesized using a variety of methods, including the Williamson ether synthesis, the Williamson methylation, and the Grignard reaction. In the Williamson ether synthesis, 1-ethynyl-3-isocyanatobenzene is synthesized by reacting an alkyl halide with an alkoxide, resulting in the formation of an ether. In the Williamson methylation, 1-ethynyl-3-isocyanatobenzene is synthesized by reacting an alkyl halide with an alkyl metal, such as sodium or lithium, resulting in the formation of a methylated product. Finally, in the Grignard reaction, 1-ethynyl-3-isocyanatobenzene is synthesized by reacting an alkyl halide with a Grignard reagent, resulting in the formation of an alkylmagnesium halide.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-ethynyl-3-isocyanatobenzene can be achieved through a two-step reaction process. The first step involves the synthesis of 1-bromo-3-nitrobenzene, which is then reacted with sodium ethynide to form 1-ethynyl-3-nitrobenzene. The second step involves the reduction of 1-ethynyl-3-nitrobenzene with tin and hydrochloric acid to form 1-ethynyl-3-aminobenzene, which is then reacted with phosgene to form 1-ethynyl-3-isocyanatobenzene.", "Starting Materials": [ "Benzene", "Nitric acid", "Sulfuric acid", "Sodium nitrite", "Copper(I) bromide", "Sodium ethynide", "Tin", "Hydrochloric acid", "Sodium hydroxide", "Phosgene" ], "Reaction": [ "Step 1: Synthesis of 1-bromo-3-nitrobenzene", "a. Nitrate benzene with nitric acid and sulfuric acid to form nitrobenzene", "b. React nitrobenzene with sodium nitrite and copper(I) bromide to form 1-bromo-3-nitrobenzene", "Step 2: Synthesis of 1-ethynyl-3-nitrobenzene", "a. React 1-bromo-3-nitrobenzene with sodium ethynide to form 1-ethynyl-3-nitrobenzene", "Step 3: Synthesis of 1-ethynyl-3-aminobenzene", "a. Reduce 1-ethynyl-3-nitrobenzene with tin and hydrochloric acid to form 1-ethynyl-3-aminobenzene", "Step 4: Synthesis of 1-ethynyl-3-isocyanatobenzene", "a. React 1-ethynyl-3-aminobenzene with phosgene to form 1-ethynyl-3-isocyanatobenzene" ] }

CAS RN

1341368-59-9

Product Name

1-ethynyl-3-isocyanatobenzene

Molecular Formula

C9H5NO

Molecular Weight

143.1

Purity

95

Origin of Product

United States

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